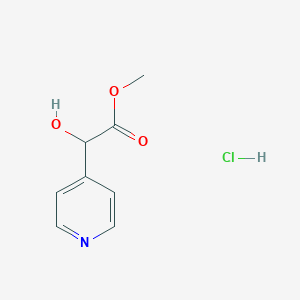
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The term ‘methyl hydroxy acetate’ suggests the presence of a methyl group (-CH3), a hydroxy group (-OH), and an acetate group (-COOCH3). The ‘hydrochloride’ indicates that the compound is a hydrochloride salt, which typically involves the formation of a compound with hydrogen chloride (HCl).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring would provide a planar, aromatic core, while the methyl, hydroxy, and acetate groups would add complexity to the structure. The hydrochloride would likely be ionically bonded to the rest of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions. The hydroxy and acetate groups may also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Pyridinium Salts and Their Applications
Pyridinium salts, which are structurally similar to “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride”, have been used in a wide range of research topics . They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as well as pyridinium ylides .
Anti-Microbial Applications
Pyridinium salts have been studied for their anti-microbial properties . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in research related to anti-microbial applications.
Anti-Cancer Applications
Pyridinium salts have also been studied for their anti-cancer properties . This indicates that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in cancer research.
Anti-Malarial Applications
Pyridinium salts have shown anti-malarial properties . Similarly, pyrazole-bearing compounds, which are structurally related to “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride”, have demonstrated potent anti-malarial activities . This suggests potential applications of “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” in anti-malarial research.
Anti-Cholinesterase Inhibitors
Pyridinium salts have been used as anti-cholinesterase inhibitors . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in research related to cholinesterase inhibition.
Applications in Materials Science
Pyridinium salts have found applications in materials science . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in materials science research.
Biological Issues Related to Gene Delivery
Pyridinium salts have been used in research related to gene delivery . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in gene delivery research.
Protein Kinase Inhibitory Potency
After preparing certain pyridine-based compounds, derivatives were synthesized and evaluated toward a panel of protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in research related to protein kinase inhibition.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is a pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been implicated in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications . They can interact with their targets in various ways, leading to changes in the biochemical processes of the target cells .
Biochemical Pathways
Pyridinium salts are known to play a role in a wide range of research topics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridinium salts are known for their importance in various biological issues related to gene delivery , suggesting that they may have significant molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLSBNCFQSBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

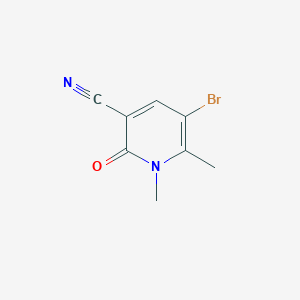
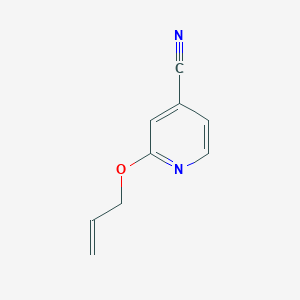
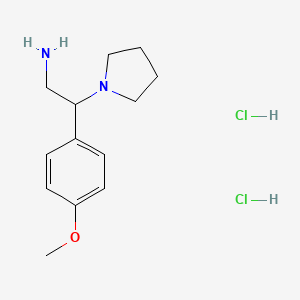
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
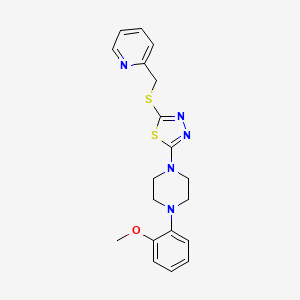
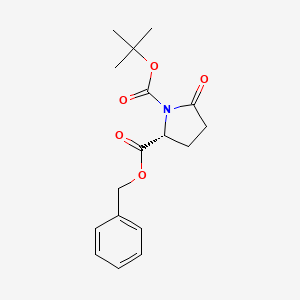
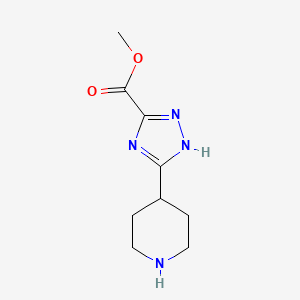
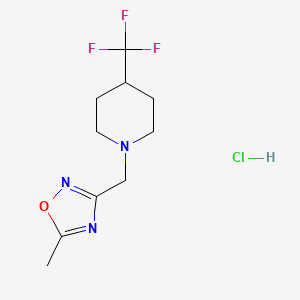
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
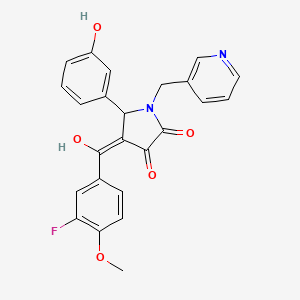
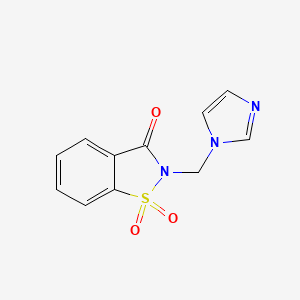
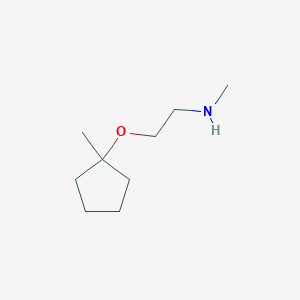
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)